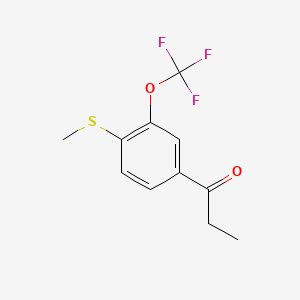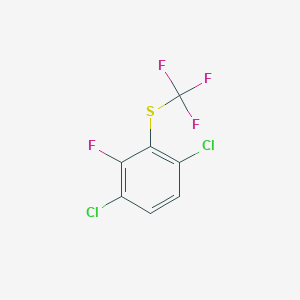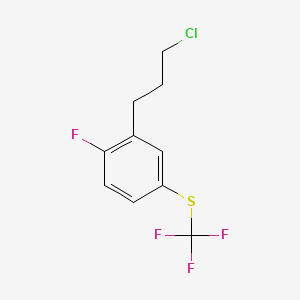
1-(3-Chloropropyl)-2-fluoro-5-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-2-fluoro-5-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-fluoro-5-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group into the benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethylthiolating agents under controlled conditions. For example, the reaction can be carried out using trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-2-fluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzene ring and its substituents can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The trifluoromethylthio group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-2-fluoro-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloropropyl)-2-fluoro-5-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-2-fluoro-5-(methylthio)benzene
- 1-(3-Chloropropyl)-2-fluoro-5-(trifluoromethoxy)benzene
Uniqueness
1-(3-Chloropropyl)-2-fluoro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable component in various applications.
Eigenschaften
Molekularformel |
C10H9ClF4S |
|---|---|
Molekulargewicht |
272.69 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-1-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF4S/c11-5-1-2-7-6-8(3-4-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
JCRCVJAIFJFDQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CCCCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


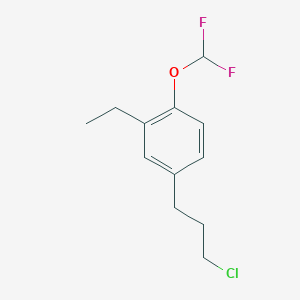
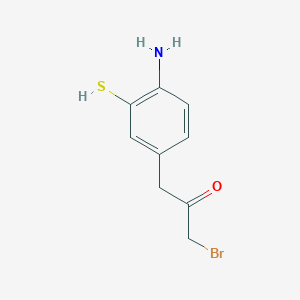
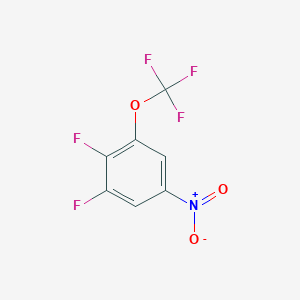
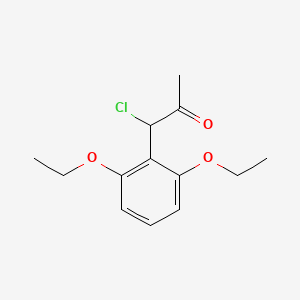
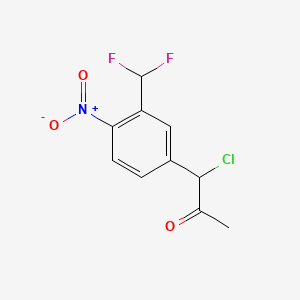
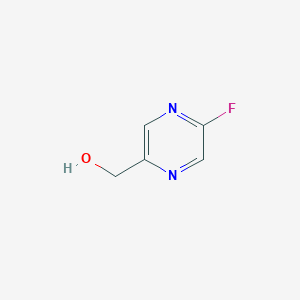


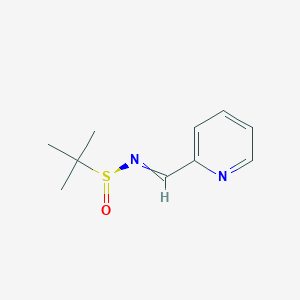
![(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14046201.png)

